molecular formula C10H11ClN4OS2 B1426568 4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine CAS No. 1137279-00-5

4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine

Cat. No. B1426568
M. Wt: 302.8 g/mol
InChI Key: QGPQRCRYLBUXJI-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[4,5-d]pyrimidine . It is used as a building block in medicinal chemistry synthesis . The compound has a linear formula of C9 H9 Cl N4 O S .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[4,5-d]pyrimidine core, which is a fused ring system containing a thiazole ring and a pyrimidine ring . The compound also contains a morpholine ring, a sulfur atom, and a chlorine atom .

Scientific Research Applications

Synthesis and Biological Activity

4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine and its derivatives have been extensively studied for their synthesis and biological activities. A key focus has been on their potential as antimicrobial agents. For instance, the synthesis of thiazolo[4,5-d]pyrimidine derivatives has shown some compounds to be more active against Candida albicans than E. coli and P. aeruginosa, though all were inactive against S. aureus (Habib et al., 2007). Similarly, another study synthesized derivatives that displayed preliminary antibacterial evaluation (Rahimizadeh et al., 2011).

Antiproliferative and Apoptosis-Inducing Activity

These compounds have also been explored for their antiproliferative and apoptosis-inducing activities. A study reported the synthesis of thiazolo[5,4-d]pyrimidines and tested them for antiproliferative activity in various cancer cell lines, with some compounds showing promising results (Singh et al., 2013).

Application in PET Imaging for Parkinson's Disease

In the field of neurology, particularly Parkinson's disease, derivatives of this compound have been synthesized for use in PET imaging. For example, one study involved the synthesis of HG-10-102-01, a compound designed for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Corrosion Inhibition

Apart from medical applications, these compounds have been studied for their effectiveness in corrosion inhibition. A particular study highlighted the use of a derivative as a corrosion inhibitor for mild steel in sulfuric acid solution (Mohajernia et al., 2013).

Miscellaneous Applications

Other studies have focused on varied applications such as the synthesis of novel heterocyclic systems with potential fluorescence characteristics (Ebrahimpour et al., 2017) and the creation of compounds with potential anti-HIV, anticancer, and antimicrobial activities (Habib et al., 1996).

properties

IUPAC Name

4-(5-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4OS2/c1-17-10-13-7-6(18-10)8(14-9(11)12-7)15-2-4-16-5-3-15/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPQRCRYLBUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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